3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid
Overview
Description
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid is a fluorinated organic compound known for its unique chemical properties. It is a colorless liquid with a low vapor pressure and high chemical stability. This compound is primarily used in specialized coatings, waterproof materials, optical materials, and stabilizers due to its excellent weather resistance and chemical corrosion resistance .
Preparation Methods
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid typically involves the reaction of perfluorohexanol with acrylic anhydride in the presence of a catalyst . The reaction conditions are carefully controlled to ensure high yield and purity of the product. Industrial production methods often involve large-scale esterification reactions under controlled temperatures and pressures to produce the compound efficiently .
Chemical Reactions Analysis
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of perfluorinated alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions are perfluorinated carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of fluorinated polymers and surfactants.
Biology: The compound is studied for its potential use in biological imaging and as a probe for studying protein-ligand interactions.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in medical imaging agents.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid involves its interaction with various molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, affecting their function and stability. It can also form strong hydrogen bonds with specific amino acid residues, influencing protein-ligand interactions and enzyme activity .
Comparison with Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid is unique compared to other similar compounds due to its high fluorine content and chemical stability. Similar compounds include:
1H,1H,2H,2H-Perfluorooctyl methacrylate: Used in similar applications but has different reactivity and physical properties.
Perfluorohexyl ethyl methacrylate: Another fluorinated compound with applications in coatings and adhesives but differs in its molecular structure and reactivity.
These compounds share some common applications but differ in their specific chemical properties and reactivity, making this compound unique in its performance and versatility .
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F13O2/c9-3(10,1-2(22)23)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWIIEJPCFNNCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2COOH, C8H3F13O2 | |
Record name | 6:2 FTCA | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472556 | |
Record name | 2-(Perfluorohexyl)ethanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53826-12-3 | |
Record name | 2-(Perfluorohexyl)ethanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.